N-(1-Oxooctadecyl)-L-cysteine
Description
Properties
Molecular Formula |
C21H41NO3S |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
VJUDNRUDRQLCDX-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Biological Occurrence and Distribution of N 1 Oxooctadecyl L Cysteine
Natural Abundance and Identification in Biological Systems
The presence of N-acyl amino acids has been confirmed in various biological matrices through targeted lipidomics approaches. nih.gov These methods have enabled the identification of a wide range of these molecules, including derivatives of proteogenic α-amino acids. nih.gov General lipidomics studies have identified N-acyl amino acids with various fatty acid chains, such as palmitic, stearic, oleic, linoleic, arachidonic, and docosahexaenoic acids, conjugated with amino acids like alanine, glycine, leucine, and serine in tissues such as the brain. nih.gov
Tissue-Specific or Cellular Localization of N-(1-Oxooctadecyl)-L-cysteine
Information on the tissue-specific or cellular localization of this compound is currently not detailed in the available scientific literature. Research on other N-acyl amino acids has indicated that their distribution can vary between different tissues and cell types, suggesting specific physiological roles. For instance, different N-acyl amino acids have been identified in various brain regions, hinting at their involvement in neurological processes. nih.gov Without targeted studies on this compound, its presence and concentration in specific tissues like the liver, brain, muscle, or adipose tissue remain undetermined.
Developmental and Ontogenetic Variations in this compound Levels
Data regarding developmental and ontogenetic variations in the levels of this compound are not currently available. Studies on other related compounds, such as N-acetylaspartate, have shown distinct developmental profiles in different brain regions, with concentrations changing during maturation. Such variations often point to the compound's involvement in developmental processes. However, similar investigations focused on this compound have not been reported. Therefore, it is unknown whether the levels of this specific compound change during different life stages, from embryonic development to adulthood.
Biosynthesis and Enzymology of N 1 Oxooctadecyl L Cysteine
Precursors and Substrates in N-(1-Oxooctadecyl)-L-cysteine Biogenesis
The biosynthesis of this compound is contingent upon the availability of two primary molecular building blocks: a fatty acid and an amino acid.
Stearic Acid: The "1-oxooctadecyl" portion of the name refers to the acyl group derived from stearic acid, an 18-carbon saturated fatty acid. In its activated form, typically as stearoyl-CoA , it serves as the acyl donor in the enzymatic reaction. The activation of stearic acid to stearoyl-CoA is an ATP-dependent process.
The fundamental reaction involves the condensation of these two precursors, a process catalyzed by specific enzymes.
| Precursor/Substrate | Chemical Formula | Role in Biosynthesis |
| Stearic Acid | C18H36O2 | Provides the 18-carbon acyl chain. |
| L-cysteine | C3H7NO2S | Donates the amino acid backbone. |
| Stearoyl-CoA | C39H72N7O17P3S | Activated form of stearic acid, acting as the acyl donor. |
| ATP | C10H16N5O13P3 | Provides the energy for the activation of stearic acid. nih.gov |
Enzymatic Pathways and Key Enzymes Involved in this compound Synthesis
The formation of the amide bond between stearic acid and L-cysteine is not a spontaneous event and requires the catalytic activity of specific enzymes. nih.gov Several enzyme families have been identified as capable of synthesizing N-acyl amino acids, including this compound.
The enzymatic synthesis of N-acyl amino acids can follow different strategies for activating the carboxylic acid. nih.gov Some enzymes are ATP-dependent, forming an acyl-adenylate intermediate, while others, like hydrolases, use an acyl-enzyme intermediate. nih.gov
Key Enzyme Families:
N-acyl Amino Acid Synthases (NASs): This is a broad category of enzymes that catalyze the formation of N-acyl amino acids. Some NASs are found in bacteria and can be utilized for the biotechnological production of these compounds. nih.gov
Aminoacylases: While traditionally known for their hydrolytic activity, some aminoacylases have been shown to catalyze the synthesis of N-acyl-L-amino acids. uni-duesseldorf.dedss.go.th For instance, acylase I from pig kidney has been used for the synthesis of various N-medium- and long-chain acyl-L-amino acids. dss.go.th
Lipases and Proteases: These enzymes, typically involved in the breakdown of fats and proteins, can also be employed for the synthesis of N-acyl amino acids under specific reaction conditions. nih.govresearchgate.net
Peptidase M20 Domain Containing 1 (PM20D1): In mammals, PM20D1 has been identified as a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase. elifesciences.org It can synthesize N-acyl amino acids from free fatty acids and amino acids. elifesciences.org
Fatty Acid Amide Hydrolase (FAAH): Known for its role in the degradation of endocannabinoids, FAAH has also been identified as an intracellular N-acyl amino acid synthase/hydrolase, though it has a more restricted substrate scope compared to PM20D1. elifesciences.org
Amino Acid-N-acyl Transferases: These enzymes catalyze the transfer of an acyl group from an acyl-CoA molecule to an amino acid. google.com Genetically engineering microorganisms to express these enzymes is a strategy for the biosynthetic production of acyl amino acids. google.com
| Enzyme / Enzyme Family | Function | Substrates |
| N-acyl Amino Acid Synthases (NASs) | Catalyzes the formation of N-acyl amino acids. nih.gov | Acyl-CoAs, Amino Acids |
| Aminoacylases | Can catalyze the synthesis of N-acyl-L-amino acids. uni-duesseldorf.dedss.go.th | Fatty Acids, Amino Acids |
| Lipases/Proteases | Can be used for N-acyl amino acid synthesis. researchgate.net | Fatty Acids/Esters, Amino Acids |
| PM20D1 | Bidirectional N-acyl amino acid synthase/hydrolase in mammals. elifesciences.org | Free Fatty Acids, Amino Acids |
| FAAH | Intracellular N-acyl amino acid synthase/hydrolase. elifesciences.org | Acyl-CoAs, Amino Acids |
| Amino Acid-N-acyl Transferases | Transfers an acyl group from acyl-CoA to an amino acid. google.com | Acyl-CoAs, Amino Acids |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a regulated process, influenced by the availability of its precursors and the expression and activity of the synthesizing enzymes.
Substrate Availability: The intracellular concentrations of stearoyl-CoA and L-cysteine are critical regulatory points. The synthesis of L-cysteine is tightly regulated in many organisms. oup.com For instance, in bacteria, the cysteine regulon is induced by N-acetylserine, a precursor in the cysteine biosynthetic pathway. medchemexpress.com
Enzyme Expression and Activity: The expression of genes encoding for N-acyl amino acid synthases can be regulated by various cellular signals. For example, genetically engineering microorganisms to increase the expression of an amino acid-N-acyl-transferase and an acyl-CoA synthetase, while decreasing the expression of enzymes involved in the metabolism of the amino acid substrate, can enhance the production of acyl amino acids. google.com
Compartmentalization: The subcellular localization of enzymes and substrates plays a role in regulation. For instance, FAAH is an intracellular enzyme, while PM20D1 is a secreted enzyme, suggesting that the synthesis of N-acyl amino acids can occur in different cellular compartments and in the circulation. elifesciences.org The presence of enzyme isoforms in different organelles like the cytosol, plastids, and mitochondria suggests that cysteine synthesis is essential in various cellular locations. oup.com
Feedback Inhibition: In many biosynthetic pathways, the end product can inhibit the activity of an early enzyme in the pathway. While specific evidence for feedback inhibition of this compound on its synthesizing enzymes is not detailed in the provided context, it is a common regulatory mechanism in metabolic pathways.
Catabolism and Metabolic Fate of N 1 Oxooctadecyl L Cysteine
Degradation Pathways and Metabolites of N-(1-Oxooctadecyl)-L-cysteine
The primary degradation pathway for this compound is hydrolytic cleavage of the amide bond. This reaction breaks the molecule down into its two fundamental components: a long-chain saturated fatty acid and a sulfur-containing amino acid.
Primary Metabolites : The direct products of this hydrolysis are:
Stearic acid (Octadecanoic acid)
L-cysteine
Once liberated, these primary metabolites enter their respective, well-established metabolic pathways. The metabolic fate of L-cysteine is particularly diverse, serving as a precursor for numerous essential compounds and catabolic end-products. caldic.comresearchgate.netnih.gov
Table 1: Subsequent Metabolites of L-cysteine
| Metabolite | Metabolic Pathway | Significance |
|---|---|---|
| Pyruvate | Transamination/Desulfuration | Enters the citric acid cycle for energy production or serves as a precursor for gluconeogenesis. libretexts.org |
| Glutathione (B108866) (GSH) | GSH Synthesis | A major cellular antioxidant, crucial for protecting against oxidative stress. caldic.comresearchgate.net |
| Taurine (B1682933) | Oxidation & Decarboxylation | Formed via the intermediate cysteine sulfinic acid; plays roles in bile acid conjugation and neuromodulation. caldic.comresearchgate.net |
| Hydrogen Sulfide (H₂S) | Desulfhydration | A gaseous signaling molecule (gasotransmitter) with various physiological roles. caldic.comnih.gov |
| Sulfate (B86663) | Oxidative Degradation | The primary end-product of cysteine sulfur catabolism, excreted in urine. researchgate.net |
Enzymes Governing this compound Catabolism
The hydrolysis of N-acyl amino acids, including this compound, is not spontaneous and is catalyzed by a set of specific hydrolase enzymes. These enzymes exhibit distinct substrate specificities and cellular localizations, allowing for precise control over N-acyl amino acid levels in different biological compartments. elifesciences.orgnih.gov
Table 2: Key Enzymes in this compound Catabolism
| Enzyme | Abbreviation | Cellular Location | Substrate Characteristics & Relevance |
|---|---|---|---|
| Fatty Acid Amide Hydrolase | FAAH | Intracellular (Integral membrane protein) | Hydrolyzes a range of fatty acid amides. elifesciences.orgresearchgate.net It shows a preference for longer acyl chains (C9 and above), making the C18 stearoyl group of this compound a suitable feature. researchgate.net FAAH is a key regulator of intracellular N-acyl amino acid levels. elifesciences.org |
| Peptidase M20 Domain Containing 1 | PM20D1 | Extracellular (Secreted enzyme) | Functions as a bidirectional synthase/hydrolase for N-acyl amino acids in circulation. nih.govnomuraresearchgroup.com Its hydrolase activity is described as more promiscuous than its synthase activity, capable of acting on various N-oleoyl amino acids. nomuraresearchgroup.com |
| Aminoacylase 1 | ACY1 | Intracellular (Cytosolic) | Hydrolyzes N-acylated aliphatic L-amino acids. qmul.ac.uk While its activity is well-documented for short-chain acyl groups like N-acetyl-L-cysteine, some aminoacylases can accept long-chain acyl substrates. nih.govresearchgate.net ACY1's role would be to cleave the bond to release L-cysteine and stearic acid. qmul.ac.uk |
Regulation of this compound Catabolism
The breakdown of this compound is tightly regulated through enzymatic control and substrate availability, ensuring that its levels are maintained within a physiological range.
A primary regulatory mechanism involves the cooperative action of the two main catabolic enzymes, FAAH and PM20D1. elifesciences.org These enzymes operate in different compartments, with FAAH controlling intracellular levels and the secreted PM20D1 managing circulating levels of N-acyl amino acids. elifesciences.orgnih.gov Studies involving the dual blockade of both enzymes have revealed a complex, non-additive interplay, indicating that their regulatory functions are interconnected and not simply redundant. elifesciences.orgifremer.fr
The activity of the extracellular enzyme PM20D1 is further modulated by its environment. Research has shown that PM20D1 circulates in blood in tight association with lipoprotein particles. nih.gov These lipoproteins act as powerful co-activators of PM20D1's enzymatic activity, both for synthesis and hydrolysis. nih.gov This suggests that the metabolic status of an organism, as reflected by its lipoprotein profile, can directly influence the turnover of circulating N-acyl amino acids like this compound.
Furthermore, the catabolism of the resulting L-cysteine metabolite is also regulated. High intracellular concentrations of L-cysteine can activate the enzyme cysteine dioxygenase (CDO), which catalyzes the first step in the pathway leading to taurine and sulfate formation. caldic.com This represents a feedback mechanism to handle excess cysteine released from the hydrolysis of N-acyl cysteines and other sources.
Recycling and Turnover Mechanisms of this compound
The concept of turnover is central to the metabolism of this compound, referring to the balance between its synthesis and degradation. This process is not wasteful; rather, it facilitates the recycling of its valuable molecular components.
The primary recycling mechanism is the enzymatic hydrolysis detailed in the preceding sections. The cleavage of the amide bond by hydrolases such as FAAH, PM20D1, or aminoacylases releases L-cysteine and stearic acid back into their respective cellular pools. elifesciences.orgnomuraresearchgroup.comqmul.ac.uk
L-cysteine Recycling : The liberated L-cysteine, a semi-essential amino acid, can be re-utilized for the synthesis of new proteins. researchgate.net Alternatively, it can be used to synthesize glutathione, a critical antioxidant, thereby linking the catabolism of N-acyl amino acids to the cellular redox state. caldic.comnih.gov
Stearic Acid Recycling : The released stearic acid can be reactivated to Stearoyl-CoA. This molecule can then be re-esterified into other complex lipids like triglycerides and phospholipids (B1166683) for energy storage or membrane synthesis, or it can undergo further metabolism, such as desaturation to form oleic acid.
This continuous cycle of synthesis and degradation allows the cell to dynamically regulate the levels of the signaling molecule this compound while efficiently conserving and reallocating its fundamental building blocks.
Molecular and Cellular Mechanisms of Action of N 1 Oxooctadecyl L Cysteine
Interactions of N-(1-Oxooctadecyl)-L-cysteine with Biological Macromolecules
Specific data on the binding partners and interaction kinetics of this compound with proteins, nucleic acids, or other macromolecules are not detailed in the available literature.
This compound as a Modulator of Enzymatic Activities
Information regarding the specific enzymes that are either activated or inhibited by this compound, and the mechanisms of this modulation, is currently unavailable.
Influence of this compound on Intracellular Signaling Pathways
There is a lack of specific research identifying the intracellular signaling cascades (e.g., MAPK, NF-κB) that are directly or indirectly modulated by this compound.
Role of this compound in Membrane Dynamics and Structure
While its lipophilic nature suggests a role in modulating membrane fluidity, lipid raft formation, or other aspects of membrane dynamics, specific experimental studies confirming these effects for this compound are not present in the reviewed sources.
Biological Roles and Physiological Significance of N 1 Oxooctadecyl L Cysteine
Involvement of N-(1-Oxooctadecyl)-L-cysteine in Fundamental Cellular Processes
The conjugation of a long-chain fatty acid to L-cysteine suggests a primary role for this compound in interacting with and modulating cellular membranes. The increased lipophilicity conferred by the oxooctadecyl group would likely facilitate its insertion into the lipid bilayers of cell and organelle membranes. This interaction could influence several fundamental cellular processes:
Membrane Fluidity and Permeability: The incorporation of this compound into membranes could alter their physical properties, such as fluidity and permeability. The long saturated acyl chain might locally decrease membrane fluidity.
Protein-Lipid Interactions: The presence of this lipoamino acid within membranes could influence the function of integral and peripheral membrane proteins.
Cellular Uptake and Transport: As a lipid-amino acid conjugate, this compound would be expected to have enhanced passage across cellular membranes compared to L-cysteine alone nih.gov. This property is a key feature of lipidic amino acid conjugates, which are designed to improve the cellular uptake of various molecules nih.gov.
The L-cysteine moiety of the molecule is a crucial component of many proteins and a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH). While it is unclear if this compound can be metabolized to release L-cysteine, if it were, it could contribute to these fundamental processes.
Contributions of this compound to Cellular Homeostasis
Cellular homeostasis involves maintaining a stable internal environment. This compound could contribute to this through several potential mechanisms, primarily related to the properties of its L-cysteine component.
Redox Homeostasis: L-cysteine is the rate-limiting precursor for the synthesis of glutathione, a critical molecule in maintaining cellular redox balance and protecting against oxidative stress nih.gov. If this compound serves as a source of L-cysteine, it could indirectly support the glutathione system. The thiol group of the cysteine residue itself can also participate in redox reactions.
Ion Homeostasis: The transport of ions across cellular membranes is a vital aspect of homeostasis. By altering membrane properties, this compound could indirectly influence the activity of ion channels and transporters embedded within the membrane.
This compound in Intercellular Communication Mechanisms
Intercellular communication relies on the transmission of signals between cells. The amphipathic nature of this compound suggests it could play a role in signaling processes at the cell surface.
Modulation of Receptor Function: By inserting into the plasma membrane, this compound could alter the lipid environment surrounding membrane receptors, potentially modulating their conformation and signaling activity.
Formation of Signaling Complexes: The molecule could participate in the formation of specialized membrane domains, such as lipid rafts, which are important for concentrating signaling molecules and facilitating their interaction.
While speculative, the structure of this compound is reminiscent of N-acyl amino acids, some of which have been shown to act as signaling molecules themselves. However, specific research demonstrating such a role for this particular compound is currently lacking.
Comparative Analysis of this compound Functions Across Biological Systems
Due to the limited specific research on this compound, a comparative analysis of its functions across different biological systems is not feasible at this time. The principles of lipid-amino acid interactions with cell membranes are generally conserved across eukaryotes. Therefore, it is plausible that the primary biophysical effects of this molecule on membrane structure and permeability would be similar in various organisms.
However, the metabolic fate and specific biological activities of this compound could vary significantly depending on the enzymatic machinery present in different organisms, tissues, and cell types. For instance, the ability to cleave the amide bond to release stearic acid and L-cysteine would be dependent on the presence of specific amidases.
Synthetic Methodologies and Chemical Modifications for N 1 Oxooctadecyl L Cysteine Research
Laboratory Synthesis of N-(1-Oxooctadecyl)-L-cysteine and its Stereoisomers
The primary laboratory method for synthesizing this compound involves the N-acylation of L-cysteine with stearic acid or its derivatives. A common and effective approach is the Schotten-Baumann reaction, where an activated form of stearic acid, typically stearoyl chloride, is reacted with L-cysteine under basic conditions. researchgate.net The reaction is generally performed in a two-phase system of water and a non-reactive organic solvent at controlled temperatures and pH to favor N-acylation over S-acylation and to prevent racemization. google.com
The process begins with dissolving L-cysteine in an aqueous alkaline solution, such as sodium carbonate, to deprotonate the amino group, enhancing its nucleophilicity. google.com Stearoyl chloride, dissolved in an organic solvent, is then added dropwise to the aqueous solution with vigorous stirring. The alkaline conditions neutralize the hydrochloric acid byproduct generated during the reaction. Maintaining a pH between 7.1 and 10 is crucial for selective N-acylation. google.com After the reaction is complete, the product is isolated by acidifying the mixture, which causes the N-acylated cysteine to precipitate. The crude product can then be purified by recrystallization.
The synthesis of stereoisomers, such as N-(1-Oxooctadecyl)-D-cysteine or the racemic mixture N-(1-Oxooctadecyl)-DL-cysteine, is achieved by using the corresponding stereoisomer of cysteine (D-cysteine or DL-cysteine) as the starting material. The reaction conditions remain essentially the same, as the acylation step does not typically affect the stereocenter at the alpha-carbon of the cysteine. A patent application describes the synthesis of various N-stearoyl amino acids, highlighting the general applicability of this method for creating compounds with potential antioxidant activity. google.com
Table 1: Representative Laboratory Synthesis Conditions for N-Acyl Cysteines
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | L-cysteine, Stearoyl chloride | Amino acid backbone and acyl chain source | researchgate.net |
| Solvent | Water / Organic Solvent (e.g., Dichloromethane) | Two-phase system for reaction | google.com |
| Base | Alkali Carbonate (e.g., Na2CO3) | Neutralize HCl byproduct, activate amino group | google.com |
| pH Range | 7.1 - 10 | Optimize for N-acylation, prevent racemization | google.com |
| Temperature | -15°C to 45°C | Control reaction rate and selectivity | google.com |
| Work-up | Acidification | Precipitate the final product | researchgate.net |
| Purification | Recrystallization | Remove unreacted starting materials and byproducts | uomustansiriyah.edu.iq |
Preparation of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled this compound is an invaluable tool for metabolic tracing, pharmacokinetic studies, and mechanistic investigations. Labeling can be incorporated into either the stearoyl acyl chain or the cysteine moiety using isotopically enriched precursors.
Labeling the Acyl Chain: Deuterium (B1214612) (²H or D) is commonly used for isotopic labeling. Deuterated this compound can be synthesized by starting with deuterated stearic acid. Methods for preparing deuterium-labeled compounds have advanced significantly, including hydrogen-deuterium exchange reactions catalyzed by transition metals like iridium. researchgate.net Once the deuterated stearic acid is prepared, it can be converted to its corresponding acyl chloride and reacted with L-cysteine under the conditions described in section 7.1. This approach allows for the introduction of deuterium at specific or multiple positions on the fatty acid chain, which can be tracked using mass spectrometry. beilstein-journals.orgbiomedres.us
Labeling the Cysteine Moiety: For labeling the cysteine part of the molecule, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are typically used. sigmaaldrich.com The synthesis would start with commercially available ¹³C- and/or ¹⁵N-labeled L-cysteine. This labeled amino acid is then acylated with non-labeled stearoyl chloride. This strategy places the isotopic label at a specific position within the amino acid core, which is useful for tracking the fate of the cysteine portion of the molecule in biological systems. springernature.com Recent protocols have been developed for the late-stage C1-labeling of α-amino acids using isotopically labeled CO₂, providing another potential route for creating ¹³C-labeled precursors. springernature.com
Table 2: Precursors for Isotopically Labeled this compound
| Labeled Moiety | Isotope | Precursor Example | Synthetic Approach |
|---|---|---|---|
| Stearoyl Chain | Deuterium (²H) | Stearic acid-d35 | Acylation of L-cysteine with deuterated stearoyl chloride |
| Cysteine (Carbonyl) | Carbon-13 (¹³C) | L-Cysteine-1-¹³C | Acylation of labeled L-cysteine with stearoyl chloride |
| Cysteine (Backbone) | Carbon-13 (¹³C) | L-Cysteine-1,2,3-¹³C3 | Acylation of labeled L-cysteine with stearoyl chloride sigmaaldrich.com |
Design and Synthesis of this compound Analogs and Probes for Mechanistic Elucidation
The design and synthesis of analogs and probes of this compound are crucial for elucidating its mechanism of action, identifying structure-activity relationships (SAR), and developing tools for biochemical assays. Modifications can be made to the N-acyl chain, the cysteine backbone, or the thiol group.
Acyl Chain Modifications: The long, saturated octadecyl chain is a key feature of the molecule. Analogs can be synthesized by varying the length, degree of saturation, and branching of this chain. For example, using oleoyl (B10858665) chloride (a C18 chain with one double bond) instead of stearoyl chloride would introduce unsaturation. Shorter or longer acyl chains can be introduced using the corresponding acyl chlorides (e.g., palmitoyl (B13399708) chloride for a C16 chain or arachidoyl chloride for a C20 chain). These modifications can probe the importance of the chain's length and hydrophobicity for the molecule's biological activity.
Cysteine Moiety Modifications: The cysteine residue provides a reactive thiol group and a stereocenter. Analogs can be created by modifying this thiol group. For instance, S-alkylation of the thiol group (e.g., S-methylation) would block its ability to form disulfide bonds or act as a nucleophile. nih.gov The synthesis of such analogs would typically involve the N-acylation of a pre-modified S-alkyl-L-cysteine derivative. nih.gov Furthermore, replacing L-cysteine with other amino acids (e.g., serine, where the thiol is replaced by a hydroxyl group) can help determine the specific role of the sulfur atom.
Probe Synthesis: For mechanistic studies, probes incorporating reporter groups can be synthesized. This might involve attaching a fluorescent tag or a biotin (B1667282) moiety to the molecule, often at the end of the acyl chain or by modifying the cysteine carboxyl group. These probes allow for the visualization and tracking of the molecule's interactions within a biological system. The synthesis of such complex derivatives often requires multi-step procedures and the use of protecting group chemistry to ensure selective modification. nih.gov
Table 3: Examples of this compound Analogs
| Modification Site | Analog Type | Example Structure | Rationale for Synthesis |
|---|---|---|---|
| Acyl Chain | Unsaturation | N-Oleoyl-L-cysteine | Investigate the effect of chain conformation |
| Acyl Chain | Chain Length | N-Palmitoyl-L-cysteine | Probe the influence of hydrophobicity/length |
| Cysteine Moiety | Thiol Group | N-Stearoyl-S-methyl-L-cysteine | Determine the role of the free thiol group nih.govnih.gov |
Solid-Phase and Solution-Phase Synthetic Approaches to N-Acylated Cysteines
The synthesis of N-acylated cysteines, including this compound, can be accomplished using either solution-phase or solid-phase methodologies. Each approach has distinct advantages and disadvantages, making the choice dependent on the desired scale, purity requirements, and complexity of the target molecule. mtoz-biolabs.comneulandlabs.com
Solution-Phase Synthesis: Solution-phase synthesis, as described in section 7.1, involves carrying out all reactions in a solvent system where reactants, intermediates, and products are dissolved. creative-peptides.com Its primary advantages are scalability and cost-effectiveness for large-quantity production. neulandlabs.com It allows for straightforward purification of intermediates at each step by conventional methods like crystallization, distillation, or chromatography. However, this method can be labor-intensive and time-consuming, especially for multi-step syntheses, as it requires isolation and purification after each reaction. mtoz-biolabs.com For a simple, one-step acylation like the synthesis of this compound, solution-phase is often the more practical and economical choice.
Solid-Phase Synthesis: Solid-phase peptide synthesis (SPPS) techniques can be adapted for the synthesis of N-acylated amino acids. nih.gov In this approach, the C-terminus of L-cysteine is first anchored to an insoluble polymer resin. mtoz-biolabs.com The N-acylation with stearic acid is then performed on the resin-bound amino acid. A key advantage of solid-phase synthesis is the simplified purification process; excess reagents and byproducts are removed by simply washing the resin. rsc.orgresearchgate.net This makes the process amenable to automation and the rapid synthesis of libraries of analogs. nih.gov However, challenges include potentially lower yields for longer peptides, the high cost of resins and reagents, and difficulties in scaling up to industrial quantities. neulandlabs.com Cleavage of the final product from the resin can also sometimes lead to side reactions or damage to the molecule. neulandlabs.com For cysteine-containing molecules, care must be taken to select coupling reagents and conditions that minimize racemization. umn.edu
A hybrid approach is also possible, where small, acylated fragments are synthesized via solid-phase methods and then coupled together in solution. neulandlabs.com
Table 4: Comparison of Synthetic Approaches for N-Acylated Cysteines
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Principle | Reactions in a homogeneous solution creative-peptides.com | Synthesis on an insoluble polymer support mtoz-biolabs.com |
| Scalability | High; suitable for large-scale production neulandlabs.com | Limited; better for small to medium scale |
| Purification | Requires isolation after each step (e.g., crystallization) mtoz-biolabs.com | Simplified; washing the resin removes excess reagents rsc.org |
| Automation | Difficult to automate | Easily automated researchgate.net |
| Cost | Generally lower for simple molecules mtoz-biolabs.com | Higher due to cost of resin and reagents neulandlabs.com |
| Speed | Can be slower due to purification steps | Faster for multi-step synthesis of analogs |
| Best Suited For | Large-scale production of a single compound | Rapid synthesis of libraries, complex derivatives nih.gov |
Advanced Analytical and Bioanalytical Methodologies for N 1 Oxooctadecyl L Cysteine Research
Chromatographic Techniques for Separation and Purification of N-(1-Oxooctadecyl)-L-cysteine
Chromatography is fundamental for isolating this compound from synthetic reaction mixtures or biological extracts. Given its amphiphilic nature, with a long hydrophobic acyl chain and a polar amino acid headgroup, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. juniperpublishers.com The separation is achieved by eluting the compound with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. juniperpublishers.comnih.gov The long octadecyl chain of this compound results in strong retention on the C18 column, allowing for excellent separation from more polar starting materials or byproducts.
Other chromatographic techniques can also be employed. Thin-layer chromatography (TLC) is a valuable tool for rapid, qualitative monitoring of reaction progress and for preliminary purification, often using a mobile phase like 2-butanol–pyridine–glacial acetic acid–water. researchgate.net For large-scale purification, ion-exchange chromatography can be utilized, exploiting the acidic nature of the carboxylic acid and the amphoteric properties of the cysteine moiety to bind to either anionic or cationic resins. google.com
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| RP-HPLC | C18 (e.g., 250mm × 4.6mm, 5µm) | Acetonitrile/Water with 0.1% Ammonium Acetate (gradient) juniperpublishers.com | UV (210 nm), MS | Quantification, Purity Assessment |
| TLC | Microcrystalline Cellulose | 2-Butanol–Pyridine–Glacial Acetic Acid–Water (30:20:6:24, v/v) researchgate.net | Ninhydrin Staining | Reaction Monitoring |
| Ion-Exchange | Acidic or Basic Resins | HCl solution (for elution) google.com | UV, Refractive Index | Large-scale Purification |
Spectroscopic Approaches (e.g., NMR, Mass Spectrometry) for Structural Confirmation in Biological Contexts
Unambiguous structural elucidation of this compound, particularly after isolation from biological matrices, relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy, characteristic signals would confirm the presence of the long alkyl chain (a broad multiplet around 1.25 ppm for the -(CH₂)₁₅- groups and a triplet around 0.88 ppm for the terminal methyl group), the α-proton of the cysteine backbone, and the protons on the β-carbon adjacent to the sulfur atom. researchgate.netresearchgate.net ¹³C NMR would further corroborate the structure by showing distinct resonances for the carbonyl carbons of the amide and carboxylic acid, the carbons of the long alkyl chain, and the α- and β-carbons of the cysteine residue. researchgate.net
Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode (ESI+), this compound (C₂₁H₄₁NO₃S, exact mass: 387.2807) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 388.2880. juniperpublishers.comnih.gov High-resolution mass spectrometry (e.g., FT-ICR or Orbitrap) can confirm the elemental formula with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns, such as the neutral loss of water, cleavage of the amide bond, and fragment ions corresponding to the stearoyl and cysteine moieties. nih.govresearchgate.net
| Technique | Expected Observation for this compound | Reference Compound/Group |
| ¹H NMR | Resonances for alkyl chain (~0.88-2.2 ppm), α-CH (~4.5 ppm), β-CH₂ (~3.0 ppm), amide NH (~8.0 ppm) researchgate.netresearchgate.netrsc.org | L-cysteine, N-stearoyl amino acids |
| ¹³C NMR | Resonances for carbonyls (~170-175 ppm), alkyl chain (~14-34 ppm), α-C (~55 ppm), β-C (~27 ppm) researchgate.net | Isotope-labeled L-cysteine |
| High-Resolution MS | [M+H]⁺ ion at m/z 388.2880 (Calculated for C₂₁H₄₂NO₃S⁺) nih.govnih.gov | N/A |
| MS/MS | Fragmentation corresponding to the loss of H₂O, CO₂, and cleavage at the amide bond nih.govmassbank.eu | L-cysteine derivatives, Peptides |
Quantitative Analysis of this compound in Complex Biological Matrices
Quantifying endogenous or administered this compound in complex biological matrices like plasma, urine, or tissue homogenates requires highly sensitive and selective methods. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The method involves extraction of the analyte from the matrix, often through protein precipitation with a solvent like acetonitrile, followed by chromatographic separation on an RP-HPLC or UPLC system. scispace.com The analyte is then detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, the transition from the precursor ion [M+H]⁺ (m/z 388.3) to a specific, stable fragment ion would be selected. researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), is used to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. researchgate.net Method validation according to regulatory guidelines ensures linearity, accuracy, precision, and a low limit of quantification (LOQ), often in the low ng/mL or nmol/L range. nih.govnih.gov
| Parameter | Typical Method | Details |
| Technique | LC-MS/MS (UPLC-MS/MS) | High throughput and sensitivity for complex matrices scispace.com |
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) or Solid Phase Extraction | Removes interfering macromolecules nih.gov |
| Chromatography | Reversed-Phase (C18 column) | Separates analyte from matrix components nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the molecule |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity researchgate.net |
| Quantification | Stable Isotope-Labeled Internal Standard | Ensures accuracy and precision |
| Sensitivity | LOQ in the nanomolar (nM) range is achievable researchgate.net | Suitable for biological concentrations |
Imaging Techniques for Visualizing this compound Localization
Visualizing the subcellular or tissue-level distribution of this compound is challenging due to the lack of an intrinsic reporter group. Direct imaging has not been specifically reported for this molecule. However, several advanced techniques, applied to related molecules, could be adapted for this purpose.
One potential approach is to synthesize a fluorescently labeled analog of this compound. By incorporating a fluorophore into the molecule, its localization within cells or tissues could be visualized using fluorescence microscopy or confocal microscopy . For instance, studies have used fluorescently tagged proteins to observe their localization within cellular compartments like the cytoplasm or vacuoles. nih.gov
Another strategy involves techniques sensitive to specific chemical groups. Chemical Exchange Saturation Transfer (CEST) MRI is an emerging imaging modality that can detect compounds with exchangeable protons, such as the thiol proton on the cysteine moiety. This technique has been used to detect the in vivo hepatic uptake of N-acetylcysteine (NAC), a related thiol-containing compound, suggesting its potential applicability for tracking high concentrations of this compound in specific tissues. nih.gov
Lastly, Mass Spectrometry Imaging (MSI) , such as DESI or MALDI imaging, could potentially map the distribution of this compound directly on tissue sections without the need for labeling, providing spatial information based on its specific mass-to-charge ratio.
Derivatization Strategies for Enhanced Detection of this compound
Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule, such as enhancing its detectability, improving chromatographic separation, or increasing its stability. For this compound, derivatization can target its two primary functional groups: the thiol group and the carboxylic acid group.
The highly reactive thiol group is a common target for derivatization. Reagents like N-(1-pyrenyl)maleimide (NPM) or other maleimide-based compounds react specifically with thiols to form a stable thioether linkage, attaching a highly fluorescent pyrene (B120774) tag. researchgate.netnih.gov This allows for highly sensitive detection using fluorescence detectors in HPLC, significantly lowering the limit of detection. nih.gov Another common class of reagents for thiols includes o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine and the thiol of the cysteine moiety to form a fluorescent isoindole derivative, a strategy widely used for chiral amino acid analysis. researchgate.netnih.gov
Alternatively, the carboxylic acid group can be esterified. For example, reaction with 2,4′-dibromoacetophenone yields a 4′-bromophenacyl ester, which has a strong chromophore suitable for UV/Vis detection in HPLC. mdpi.com This approach is particularly useful for N-acyl amino acids where the amine group is already blocked. mdpi.com Such derivatization can also improve ionization efficiency for mass spectrometry. nih.gov
| Target Group | Derivatizing Reagent | Purpose | Detection Method |
| Thiol (-SH) | N-(1-pyrenyl)maleimide (NPM) nih.gov | Adds a fluorescent tag | HPLC-Fluorescence |
| Thiol (-SH) | N-Ethylmaleimide (NEM) researchgate.net | Stabilizes thiol redox state | LC-MS/MS |
| Thiol (-SH) & Amine (-NH₂) | o-Phthalaldehyde (OPA) researchgate.net | Forms a fluorescent derivative | HPLC-Fluorescence |
| Carboxylic Acid (-COOH) | 2,4′-dibromoacetophenone mdpi.com | Adds a UV-active tag | HPLC-UV/Vis |
| Thiol (-SH) | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) nih.gov | Generates stable ionized derivative | ESI-MS |
N 1 Oxooctadecyl L Cysteine As a Tool in Chemical Biology and Research Applications
Utilization of N-(1-Oxooctadecyl)-L-cysteine Analogs in Target Identification Studies
The identification of protein targets for small molecules is a critical step in drug discovery and in understanding cellular signaling pathways. Analogs of this compound can be powerful tools in this endeavor through activity-based protein profiling (ABPP) and other chemical probe-based strategies. The core principle of ABPP is to use reactive chemical probes to label active enzyme classes in complex proteomes.
The stearoyl group of this compound allows it to mimic lipidated biomolecules, directing its interaction towards proteins that recognize or are modified by fatty acids. The cysteine residue, with its nucleophilic thiol group, can be exploited to create covalent interactions with target proteins. For target identification, analogs of this compound can be synthesized to include a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group. These chemical probes can then be used in competitive ABPP experiments to identify the targets of novel inhibitors.
| Analog Feature | Role in Target Identification | Example Application |
| Stearoyl Chain | Mimics lipid modifications, directs probe to lipid-binding pockets or acylated protein binding sites. | Identifying enzymes involved in fatty acid metabolism or signaling. |
| Cysteine Residue | Can be modified to act as a reactive "warhead" for covalent labeling of enzyme active sites. | Covalent capture of acyl-protein thioesterases. |
| Reporter Tag (e.g., Biotin) | Enables the selective enrichment and subsequent identification of labeled proteins via mass spectrometry. nih.gov | Pull-down and identification of cellular targets of a stearoyl-mimicking compound. nih.gov |
| Photoaffinity Label | Allows for light-induced covalent crosslinking to interacting proteins, capturing both stable and transient interactions. | Mapping the interactome of lipidated signaling proteins. |
Table 1: Features of this compound Analogs in Target Identification
This compound in In Vitro Enzymatic Assays and Reconstitution Experiments
In vitro enzymatic assays are fundamental for characterizing enzyme kinetics and inhibition. This compound can serve as a substrate or a component of a substrate mimic in assays for enzymes that process lipidated proteins, such as acyl-protein thioesterases (APTs) which remove fatty acyl groups from cysteine residues.
In reconstitution experiments, where purified proteins are inserted into artificial membrane systems to study their function in a controlled environment, this compound can be incorporated into liposomes or nanodiscs. mdpi.com This allows researchers to investigate the specific effects of protein acylation on enzyme activity, protein stability, and interaction with other molecules. For instance, the activity of a membrane-associated enzyme could be measured in proteoliposomes containing this compound to determine if the presence of the acylated cysteine influences its catalytic function.
| Experimental Setup | Role of this compound | Information Gained |
| In Vitro Enzymatic Assay | Substrate or substrate analog for enzymes processing acylated proteins. | Enzyme kinetics (Km, kcat), inhibitor potency (IC50). |
| Proteoliposome Reconstitution | Component of the lipid bilayer, mimicking an acylated protein embedded in the membrane. mdpi.com | Influence of protein acylation on enzyme activity and protein-protein interactions within a membrane context. |
| Nanodisc Reconstitution | Incorporation into a defined lipid bilayer environment around a membrane protein. mdpi.com | High-resolution structural and functional studies of acylated proteins in a native-like membrane environment. |
Table 2: Applications of this compound in In Vitro Assays and Reconstitution
Applications of this compound in Membrane Protein Research
Membrane proteins play crucial roles in cellular communication, transport, and signaling. Their function is often modulated by the surrounding lipid environment and by post-translational modifications such as S-acylation (the attachment of a fatty acid to a cysteine residue). This compound is a valuable tool for studying the impact of acylation on membrane protein behavior.
By incorporating this compound into model membrane systems like liposomes or supported lipid bilayers, researchers can create environments that mimic the acylated state of membrane-associated proteins. mdpi.com This allows for the investigation of how acylation affects:
Protein Structure and Stability: The lipid anchor can influence the conformation and stability of the protein within the membrane.
Protein Localization: Acylation can direct proteins to specific membrane microdomains, such as lipid rafts.
Protein Function: The activity of channels, transporters, and receptors can be allosterically modulated by the attached lipid chain.
These studies often employ biophysical techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and cryo-electron microscopy to probe the structural and dynamic changes in the protein.
This compound in the Study of Lipid-Protein Interactions
Understanding the intricate interactions between lipids and proteins is essential for deciphering the mechanisms of membrane biology. This compound provides a means to investigate the specific recognition and binding of acylated moieties by proteins.
This compound can be used in various assays to probe lipid-protein interactions:
Protein-Lipid Overlay Assays: this compound can be spotted onto a membrane, which is then incubated with a protein of interest to assess binding.
Liposome Binding Assays: Liposomes containing this compound can be used to quantify the binding affinity of a protein to acylated membranes.
Surface Plasmon Resonance (SPR): By immobilizing one interacting partner (e.g., a protein) on a sensor chip, the binding kinetics and affinity of this compound can be measured in real-time. nih.gov
These approaches can help to identify proteins that specifically bind to stearoylated cysteines and to characterize the structural determinants of these interactions.
| Technique | How this compound is Used | Type of Data Obtained |
| Protein-Lipid Overlay Assay | Spotted onto a membrane to act as a lipid ligand. | Qualitative assessment of protein binding. |
| Liposome Co-sedimentation Assay | Incorporated into liposomes to test for protein recruitment to the membrane. | Semi-quantitative measure of protein-lipid interaction. |
| Isothermal Titration Calorimetry (ITC) | Injected into a solution containing the protein of interest to measure the heat of binding. | Thermodynamic parameters of binding (affinity, enthalpy, entropy). |
| Surface Plasmon Resonance (SPR) | Flowed over a sensor chip with an immobilized protein to measure binding. nih.gov | Kinetic parameters of binding (association and dissociation rates) and affinity. nih.gov |
Table 3: Methods for Studying Lipid-Protein Interactions with this compound
Role of this compound in the Development of Chemical Probes
The development of chemical probes is a cornerstone of chemical biology, enabling the visualization and manipulation of biological processes in living systems. The structure of this compound is an excellent scaffold for creating sophisticated chemical probes to study protein acylation and related events.
Starting with the this compound backbone, various functionalities can be introduced:
Fluorophores: Attaching a fluorescent dye allows for the visualization of the probe's localization within cells and for studying its interaction with proteins using techniques like Förster Resonance Energy Transfer (FRET).
Photo-crosslinkers: Incorporating a photo-activatable group enables the covalent capture of interacting proteins upon UV irradiation, facilitating their identification.
Bioorthogonal handles: The addition of a chemically inert but reactive group (e.g., an alkyne or azide) allows for the specific labeling of the probe in a complex biological environment through "click chemistry". nih.gov
These probes can be used to track the dynamics of protein acylation, identify novel acylated proteins, and investigate the functional consequences of this modification in real-time within living cells.
Future Research Directions and Emerging Paradigms in N 1 Oxooctadecyl L Cysteine Studies
Elucidating Undiscovered Biological Functions of N-(1-Oxooctadecyl)-L-cysteine
The biological role of this compound is currently poorly understood, though its chemical structure as a lipoamino acid suggests it likely participates in cellular signaling. Research into structurally similar NAAAs has revealed a wide range of activities, providing a roadmap for future investigation into this specific molecule. For instance, stearoyl derivatives of other amino acids, such as tyrosine and serine, have demonstrated neuroprotective effects. nih.govmdpi.com This raises the compelling possibility that this compound may also function as a signaling lipid within the central nervous system.
A vendor of N-Stearoyl-L-cysteine suggests it has neuroprotective properties, potentially by reducing oxidative stress and inhibiting lipid peroxidation, though peer-reviewed evidence is needed to substantiate these claims. biosynth.com Future research should prioritize screening the compound for activity in models of neurodegeneration, inflammation, and metabolic disease, areas where other long-chain NAAAs have shown significant effects. nih.govwikipedia.org The unique presence of a cysteine residue, with its reactive thiol group, suggests potential roles in redox signaling and metal ion chelation that warrant dedicated investigation. nih.gov
Table 1: Potential Biological Functions for Future Investigation
| Potential Function | Hypothesized Mechanism of Action | Proposed Experimental Models |
|---|---|---|
| Neuroprotection | Modulation of oxidative stress pathways; anti-inflammatory signaling in glial cells; interaction with neurotrophic factor receptors. | In vitro neuronal cell cultures (e.g., SH-SY5Y, primary neurons) exposed to oxidative or excitotoxic stress; Animal models of cerebral ischemia or neurodegenerative diseases. mdpi.combiosynth.com |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokine production; modulation of immune cell migration and activation; interaction with transient receptor potential (TRP) channels. wikipedia.org | Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7); Animal models of acute or chronic inflammation. |
| Metabolic Regulation | Activation of mitochondrial uncoupling; regulation of glucose and lipid metabolism in adipocytes and hepatocytes; interaction with nuclear receptors (e.g., PPARs). wikipedia.orgnih.gov | Differentiated human adipocyte cultures; Diet-induced obese mouse models. nih.gov |
Exploring Novel Enzymatic Pathways Related to this compound
The metabolic pathways responsible for the synthesis and degradation of this compound have not been specifically identified. However, research on the broader NAAA family points to several candidate enzymes. The biosynthesis of NAAAs is thought to occur through the direct condensation of a fatty acid, activated as an acyl-CoenzymeA (CoA) derivative, with an amino acid. frontiersin.org Therefore, an undiscovered N-acyltransferase may utilize stearoyl-CoA and L-cysteine as substrates.
For catabolism, the enzyme Fatty Acid Amide Hydrolase (FAAH) is a primary candidate, as it is known to hydrolyze other long-chain NAAAs and the related endocannabinoid, anandamide (B1667382). nih.govelifesciences.org Another key enzyme, Peptidase M20 Domain Containing 1 (PM20D1), has dual synthase and hydrolase activity for various NAAAs and regulates their circulating levels. elifesciences.org Future studies should aim to determine if this compound is a substrate for FAAH, PM20D1, or other hydrolases, which would be crucial for understanding how its signaling is terminated.
Table 2: Candidate Enzymes for this compound Metabolism
| Enzymatic Process | Candidate Enzyme(s) | Research Approach |
|---|---|---|
| Biosynthesis | Unknown N-acyltransferase; PM20D1 | Incubate recombinant enzymes with stearoyl-CoA and L-cysteine; analyze for product formation using mass spectrometry. |
| Degradation | Fatty Acid Amide Hydrolase (FAAH); PM20D1; Other uncharacterized hydrolases | Test the hydrolysis of this compound by recombinant FAAH and PM20D1; screen tissue lysates for hydrolytic activity and perform activity-based protein profiling to identify novel enzymes. elifesciences.org |
Advancements in Synthetic and Analytical Methodologies for this compound Research
Robust research into this compound requires reliable methods for its synthesis and quantification. Current chemical synthesis of NAAAs typically involves the Schotten-Baumann reaction, where an amino acid is acylated using a fatty acyl chloride. researchgate.net Future advancements could focus on developing more environmentally friendly and efficient enzymatic synthesis methods using lipases, which could offer higher specificity and milder reaction conditions. researchgate.net
For analysis, the development of sensitive and specific quantitative methods is paramount. While general techniques for related compounds exist, such as reverse-phase high-performance liquid chromatography (RP-HPLC) for N-acetyl-cysteine ijper.orginsights.bio, a dedicated method for this compound is needed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be the gold standard, enabling the detection and quantification of this lipoamino acid in complex biological matrices like plasma and brain tissue. nih.gov The creation of stable isotope-labeled internal standards for this compound will be a critical step to ensure analytical accuracy.
Integration of this compound Studies with Systems Biology Approaches
To fully comprehend the biological relevance of this compound, its study must be integrated into a systems-level context. The emergence of "omics" technologies, particularly lipidomics, has been instrumental in the discovery of the vast NAAA family. nih.gov A targeted lipidomics approach can be used to map the distribution of this compound across different tissues and to see how its levels change in response to physiological or pathological stimuli.
Furthermore, integrating lipidomics data with transcriptomics and proteomics will help build a comprehensive picture of its function. For example, correlating changes in this compound levels with the expression of specific genes or proteins could reveal novel signaling pathways and downstream targets. This approach can generate testable hypotheses about its role in cellular networks and its potential as a biomarker for disease.
Remaining Challenges and Open Questions in this compound Biology
Despite the promising avenues for research, significant challenges and fundamental questions remain. The sheer diversity of the NAAA family makes it difficult to assign specific functions to individual members, and their physiological roles are mostly unknown. nih.govfrontiersin.org
Key Open Questions:
Receptor Identification: Does this compound act on a specific receptor (e.g., a G protein-coupled receptor), or does it modulate membrane properties or intracellular enzymes directly?
Physiological Relevance: What are the endogenous concentrations of this molecule in different tissues, and how do they fluctuate under normal and disease conditions?
Subcellular Localization: Where in the cell is this compound synthesized, and where does it act? Its lipophilic nature suggests it is membrane-associated, but its precise localization is unknown. nih.gov
Transport Mechanisms: How does this molecule move between cells and tissues? Is there a dedicated transporter, or does it travel bound to carrier proteins like albumin?
Addressing these questions will require a multidisciplinary approach, combining biochemistry, analytical chemistry, cell biology, and physiology to fully unravel the biology of this intriguing lipid molecule.
Q & A
Q. What are the established synthetic routes for N-(1-Oxooctadecyl)-L-cysteine, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via acylation of L-cysteine with stearoyl chloride (or stearic acid derivatives) under controlled pH and temperature conditions. Key steps include:
- Acylation : React L-cysteine with stearoyl chloride in an alkaline aqueous medium (pH 8–9) to favor nucleophilic substitution at the amine group .
- Purification : Use solvent extraction (e.g., dichloromethane) followed by recrystallization from ethanol/water mixtures.
- Characterization : Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H and ¹³C) to confirm the stearoyl chain (δ ~0.8–2.3 ppm for CH₂/CH₃ groups) and cysteine backbone (δ ~3.5–4.5 ppm for α-proton) . Mass spectrometry (MS) (e.g., ESI-MS) should confirm the molecular ion peak at m/z 435.57 (for monosodium salt) .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices like cosmetic formulations?
- Methodological Answer :
- Reverse-phase HPLC with UV detection (210–220 nm) is optimal due to the compound’s lack of chromophores. Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve it from surfactants like sodium lauryl sulfate .
- LC-MS/MS (MRM mode) enhances specificity in lipid-rich matrices. Monitor transitions like m/z 435 → 297 (loss of stearoyl chain) .
- FTIR can confirm functional groups (amide I band at ~1640 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of L-cysteine influence the emulsifying properties of this compound?
- Methodological Answer :
- Comparative Studies : Synthesize both L- and D-cysteine derivatives and compare their critical micelle concentration (CMC) via surface tension measurements (using a tensiometer). The L-form typically shows lower CMC due to favorable hydrogen bonding in micelle assembly .
- Molecular Dynamics (MD) Simulations : Model interactions between the chiral headgroup and water/oil phases to predict emulsion stability. The L-configuration enhances interfacial film rigidity by aligning carboxylate groups for optimal hydrogen bonding .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at pH 3–10 (buffer solutions) and 25–60°C. Monitor degradation via HPLC every 24 hours. Hydrolysis of the amide bond is pH-dependent, with maximum stability at pH 5–6 .
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf life. For example, activation energy (Eₐ) ~60 kJ/mol indicates susceptibility to thermal degradation .
Q. How do counterions (e.g., sodium vs. disodium salts) affect the surfactant behavior of this compound derivatives?
- Methodological Answer :
- Conductivity Titrations : Measure CMC shifts with varying counterions. The disodium salt (higher charge density) typically reduces CMC by 20–30% compared to monosodium .
- Zeta Potential Analysis : Use dynamic light scattering (DLS) to assess micelle surface charge. Disodium salts exhibit higher negative zeta potentials (−40 mV vs. −25 mV for monosodium), enhancing electrostatic stabilization in emulsions .
Key Methodological Recommendations
- For structural confirmation , combine NMR (amide bond verification) and MS (molecular ion validation).
- In formulation studies , prioritize LC-MS/MS for specificity in multi-surfactant systems.
- Address stability contradictions by standardizing buffer ionic strength (e.g., 0.1 M phosphate) during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
